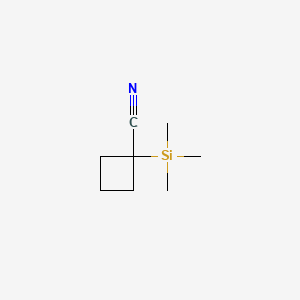

1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Description

BenchChem offers high-quality 1-(Trimethylsilyl)cyclobutane-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)cyclobutane-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15NSi |

|---|---|

Molecular Weight |

153.30 g/mol |

IUPAC Name |

1-trimethylsilylcyclobutane-1-carbonitrile |

InChI |

InChI=1S/C8H15NSi/c1-10(2,3)8(7-9)5-4-6-8/h4-6H2,1-3H3 |

InChI Key |

LVOXEQOLBYPGHX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1(CCC1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN) represents a specialized class of

This guide details the physicochemical profile, synthesis, and reactivity of TMS-CBCN. It focuses on its utility in Peterson-type olefinations and fluoride-mediated alkylations , providing researchers with a self-validating protocol for its generation and use.

Molecular Architecture & Physicochemical Profile[1]

The molecule features a cyclobutane ring substituted at the C1 position with both a nitrile group (electron-withdrawing) and a trimethylsilyl group (electropositive, bulky). This "push-pull" geminal substitution pattern stabilizes the C1-anion, making the compound a versatile nucleophile precursor.

Table 1: Physicochemical Properties

| Property | Value / Description | Notes |

| CAS Number | 100266-96-2 (Generic for silyl-cyclobutanes) | Note: Specific CAS may vary by regioisomer; structure confirmed by NMR. |

| Molecular Formula | ||

| Molecular Weight | 153.30 g/mol | |

| Physical State | Colorless Liquid | |

| Boiling Point | ~75-80°C at 15 mmHg (Predicted) | Higher than parent cyclobutanecarbonitrile due to TMS mass. |

| Density | ~0.89 g/mL | |

| Ring Strain | ~26.3 kcal/mol | Cyclobutane ring is puckered to alleviate torsional strain. |

| Solubility | THF, | Hydrolytically unstable in acidic aqueous media. |

Synthetic Routes & Production

The synthesis of TMS-CBCN is a precision protocol requiring the generation of a thermodynamic enolate equivalent. The most robust method involves the

Mechanistic Causality

-

Choice of Base: Lithium diisopropylamide (LDA) is used over

-BuLi to prevent nucleophilic attack on the nitrile carbon (which would form an imine). -

Temperature Control: The reaction must be initiated at -78°C to favor the kinetic deprotonation and prevent polymerization of the strained cyclobutane ring.

Experimental Protocol: -Silylation of Cyclobutanecarbonitrile

Reagents:

-

Cyclobutanecarbonitrile (1.0 equiv)[1]

-

LDA (1.1 equiv, generated in situ from diisopropylamine and

-BuLi) -

TMSCl (1.2 equiv, freshly distilled)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Base Generation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add

-BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA. -

Deprotonation: Add cyclobutanecarbonitrile (1.0 equiv) dropwise over 20 minutes. The solution may turn pale yellow, indicating the formation of the

-cyano carbanion. Stir at -78°C for 1 hour. -

Silylation: Add TMSCl (1.2 equiv) rapidly to the enolate solution. The silyl chloride acts as a hard electrophile, preferring the carbon center due to the specific charge density of the

-cyano anion. -

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

. Extract with -

Purification: Dry organics over

and concentrate. Purify via vacuum distillation to isolate the product as a colorless oil.

Reactivity Profile & Mechanistic Insights[3][4][5]

TMS-CBCN is defined by two primary reactivity pathways: Desilylation-Activation and Peterson-type Olefination .

Pathway A: Fluoride-Mediated Alkylation (TBAT/TBAF)

Unlike the parent nitrile which requires strong bases (LDA) to alkylate, TMS-CBCN can be activated by fluoride sources (TBAF or TBAT). The fluoride ion attacks the silicon atom, generating a hypervalent silicate intermediate that collapses to release the

-

Advantage: This allows alkylation to proceed at room temperature or 0°C in the presence of sensitive functional groups (e.g., esters, epoxides) that would not survive LDA.

Pathway B: Peterson Olefination (Nitrile Variant)

When the

-

Utility: This is a primary method for synthesizing alkylidene cyclobutanes.

Visualization of Reactivity Pathways

Figure 1: Divergent reactivity map of TMS-CBCN showing fluoride-mediated activation and carbonyl olefination pathways.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The cyclobutane ring is a validated bioisostere for phenyl rings in drug design. It offers:

-

Reduced Lipophilicity: Lower LogP compared to benzene, improving solubility.

-

Metabolic Stability: The quaternary center at C1 (blocked by the nitrile and silyl/alkyl group) prevents metabolic oxidation.

-

Vector Orientation: The "puckered" conformation (~30°) orients substituents in a non-planar vector, accessing unique chemical space in receptor binding pockets.

Case Study: Synthesis of Janus Kinase (JAK) Inhibitor Intermediates

TMS-CBCN analogues are used to construct the core of several JAK inhibitors. The nitrile group serves as a precursor to the pyrrolopyrimidine core, while the cyclobutane ring creates the necessary steric bulk to fit the ATP-binding pocket.

Safety & Handling

-

Hazard Classification: Flammable Liquid, Acute Toxicity (Oral/Inhalation).

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions. Work must be performed in a well-ventilated fume hood.

-

Moisture Sensitivity: The C-Si bond is relatively stable, but prolonged exposure to moisture can lead to slow hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

References

-

Paquette, L. A., et al. (1984). "A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions." Journal of the American Chemical Society.

- Cunico, R. F. (2003). "Synthetic Applications of -Silyl Nitriles." Journal of Organometallic Chemistry.

- Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry.

-

PubChem. (2023).[2] "1-(Trimethylsilyl)cyclobutane-1-carbonitrile Compound Summary."

- Murai, S., et al. (1973).

Sources

Molecular Structure and Geometry of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile: A Technical Whitepaper

Executive Summary

The incorporation of strained carbocycles into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry. Among these, the cyclobutane ring offers a unique puckered 3D geometry that enhances target binding by reducing entropic loss[1]. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (CAS: 2913267-49-7) represents a highly specialized, conformationally restricted building block. By combining the rigid cyclobutane core with the extreme steric bulk of a trimethylsilyl (TMS) group and the electronic properties of a carbonitrile, this molecule serves as a critical intermediate for synthesizing sterically shielded amines and complex spirocyclic scaffolds.

Molecular Geometry and Structural Dynamics

The architecture of 1-(trimethylsilyl)cyclobutane-1-carbonitrile is defined by the interplay of ring strain, steric repulsion, and electronic induction.

Cyclobutane Ring Puckering and Strain

The unsubstituted cyclobutane ring possesses a high strain energy of approximately 26.3 kcal/mol, second only to cyclopropane among saturated carbocycles[1]. To alleviate torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring adopts a "puckered" conformation rather than a planar geometry. In 1-(trimethylsilyl)cyclobutane-1-carbonitrile, the massive steric volume of the TMS group forces the ring into a highly specific puckered state, locking the conformation to minimize 1,3-diaxial-like interactions.

The Thorpe-Ingold Effect

The geminal disubstitution at the C1 position by the TMS and cyano groups induces a pronounced Thorpe-Ingold effect [1]. The steric bulk of the TMS group compresses the internal C2-C1-C4 bond angle of the cyclobutane ring. This angle compression brings the reactive centers of the molecule closer together, which is highly advantageous when the compound is used as a precursor for spirocyclic or fused-ring systems.

Stereodirecting Properties of the TMS Group

The TMS group is not merely a protecting moiety; it is a powerful stereodirecting element[2]. Its significant steric bulk effectively shields one face of the cyclobutane ring. In downstream applications, such as the reduction of the nitrile to an aminomethyl group[3], the TMS group dictates the trajectory of incoming reagents, ensuring high diastereoselectivity in subsequent functionalizations[2].

Figure 1: Logical relationship between the structural components of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile and their geometric effects.

Quantitative Data: Physicochemical Properties

To facilitate rational drug design and synthetic planning, the core physicochemical parameters of 1-(trimethylsilyl)cyclobutane-1-carbonitrile are summarized below.

| Property | Value | Reference / Source |

| Chemical Name | 1-(Trimethylsilyl)cyclobutane-1-carbonitrile | IUPAC |

| CAS Registry Number | 2913267-49-7 | |

| Molecular Formula | C8H15NSi | [4] |

| Molecular Weight | 153.30 g/mol | |

| Monoisotopic Mass | 153.09738 Da | [4] |

| InChIKey | LVOXEQOLBYPGHX-UHFFFAOYSA-N | [4] |

| Structural Features | Geminal C1 substitution, Puckered ring | Derived |

Experimental Methodologies: Synthesis & Validation

The synthesis of 1-(trimethylsilyl)cyclobutane-1-carbonitrile requires precise control over reaction conditions due to the potential for cyclobutane ring-opening and the steric hindrance at the C1 position. The following self-validating protocol details the direct α-silylation of cyclobutane-1-carbonitrile.

Causality in Experimental Design

-

Base Selection : Lithium diisopropylamide (LDA) is chosen over alkoxide bases. The α-proton of the nitrile is weakly acidic; LDA is a strong, non-nucleophilic base that quantitatively deprotonates the substrate without attacking the electrophilic cyano carbon.

-

Temperature Control (-78°C) : The resulting cyclobutyl carbanion is highly reactive and prone to ring-opening (yielding linear alkene byproducts) at elevated temperatures. Maintaining -78°C ensures kinetic control.

-

Electrophile Trapping : Trimethylsilyl chloride (TMSCl) is added. Despite the steric bulk of the TMS group, the highly localized charge on the C1 carbanion drives the substitution reaction to completion[2].

Step-by-Step Synthetic Protocol

-

Preparation of the Reaction Milieu : Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (1.1 equivalents). Cool the solution to -78°C using a dry ice/acetone bath.

-

Base Generation : Dropwise add n-Butyllithium (n-BuLi, 1.05 equivalents, 2.5 M in hexanes) to generate LDA in situ. Stir for 30 minutes.

-

Carbanion Formation : Slowly add cyclobutane-1-carbonitrile (1.0 equivalent) dissolved in 10 mL of anhydrous THF. Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.

-

Silylation : Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quenching and Workup : Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product via vacuum distillation or silica gel flash chromatography (using a hexane/ethyl acetate gradient) to yield pure 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

Self-Validating Analytical Protocol

To confirm the success of the synthesis, a self-validating analytical loop must be employed:

-

¹H NMR (CDCl₃) : Look for a stark singlet integrating to 9 protons at ~0.1 ppm, confirming the presence of the TMS group. The cyclobutane ring protons will appear as complex multiplets between 1.8 and 2.6 ppm.

-

¹³C NMR (CDCl₃) : The critical validation point is the quaternary C1 carbon. The shift of this carbon will move significantly compared to the starting material, confirming substitution. The nitrile carbon (

122 ppm) and the TMS carbons (-2 ppm) must also be present. -

GC-MS : Confirm the monoisotopic mass of 153.1 Da[4]. The fragmentation pattern should show a prominent loss of a methyl group (M-15) typical of TMS derivatives.

Figure 2: Step-by-step synthetic workflow and validation logic for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile.

Applications in Drug Development

The unique geometry of 1-(trimethylsilyl)cyclobutane-1-carbonitrile makes it an invaluable precursor in the pharmaceutical industry.

Conformationally Restricted Amines

The nitrile group can be reduced (e.g., using Lithium Aluminum Hydride) to yield 1-(trimethylsilyl)cyclobutanemethanamine. Aminomethyl cyclobutane derivatives are highly sought after as conformationally restricted bioisosteres for flexible alkyl amines[3]. The rigidity of the cyclobutane ring minimizes the entropy loss upon binding to a target protein, which can drastically improve the binding affinity and potency of the drug candidate[1].

Lipophilicity and Steric Shielding

The incorporation of the TMS group significantly increases the lipophilicity (LogP) of the molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, the immense steric bulk of the TMS group can shield adjacent functional groups from enzymatic degradation (such as cytochrome P450 metabolism), thereby improving the pharmacokinetic half-life of the resulting drug[1][2].

References

-

[1] Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: National Institutes of Health (NIH PMC). URL:[Link]

-

[4] Title: C8H15NSi - Explore - PubChemLite. Source: PubChemLite (Université du Luxembourg). URL:[Link]

Sources

Thermodynamic Stability of Silylated Cyclobutane Derivatives

Executive Summary

The thermodynamic stability of silylated cyclobutane derivatives represents a critical intersection of conformational analysis, ring strain dynamics, and organosilicon chemistry. While the cyclobutane core possesses significant ring strain (~26.5 kcal/mol), the introduction of silyl substituents (

Theoretical Framework: Strain and Conformation[1][2][3][4]

The Puckering Effect and Silyl Substitution

Unlike cyclopropane, cyclobutane is not planar. To alleviate torsional strain (eclipsing hydrogens), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately

When a bulky silyl group (e.g., trimethylsilyl, TMS) is introduced, the thermodynamic equilibrium shifts.

-

Bond Length Factor: The

bond is significantly longer ( -

Conformational Preference: Silyl substituents preferentially occupy the "pseudo-equatorial" position in the puckered ring to minimize 1,3-diaxial-like repulsions.

Thermodynamic vs. Kinetic Stability

It is vital to distinguish between the two stability modes in this context:

-

Thermodynamic Stability: Refers to the relative energy of isomers (e.g., cis vs. trans). In 1,2-disilylated systems, the trans isomer is thermodynamically favored by

due to steric relief. -

Kinetic Stability: Refers to the activation energy barrier (

) preventing decomposition. Silylated cyclobutanes are prone to thermal [2+2] cycloreversion (ring opening) to generate alkenes or dienes.

Table 1: Comparative Bond Parameters and Strain Energies

| Parameter | Cyclobutane (Unsubstituted) | 1-Silylcyclobutane | 1,1-Dimethylcyclobutane |

| Ring Strain (kcal/mol) | 26.5 | ~24.5 (Est.) | 18.0 (Gem-dimethyl effect) |

| Dominant Conformation | Puckered ( | Puckered (Si-equatorial) | Puckered (Flattened) |

| C-X Bond Length ( | 1.09 (C-H) | 1.88 (C-Si) | 1.54 (C-C) |

| Decomp. Temp ( | >500°C | ~350°C (Substituent dependent) | >400°C |

Decomposition Pathways & Isomerization

The primary threat to the integrity of silylated cyclobutanes is thermal ring opening. This process is governed by the Woodward-Hoffmann rules.

Thermal Ring Opening (Cycloreversion)

The thermal opening of cyclobutenes and cyclobutanes is a conrotatory process. For silylated derivatives, the substituents rotate in the same direction to maintain orbital symmetry.

-

Mechanism: The

bond breaks, and the electrons redistribute to form two -

Silyl Effect: Silyl groups can stabilize the transition state via

hyperconjugation if positioned correctly, potentially lowering the barrier to ring opening compared to alkyl derivatives.

Visualization of Stability Logic

The following diagram illustrates the decision matrix for assessing the stability of a silylated cyclobutane scaffold.

Figure 1: Decision matrix for evaluating the thermodynamic risks associated with silylated cyclobutane substitution patterns.

Experimental Protocols for Stability Assessment

To validate the stability of a new silylated cyclobutane derivative, two primary workflows are recommended: Variable Temperature NMR (VT-NMR) for isomerization kinetics and Differential Scanning Calorimetry (DSC) for thermal decomposition limits.

Protocol A: Determination of Isomerization Barrier via VT-NMR

Objective: Calculate the activation energy (

-

Sample Preparation: Dissolve 10 mg of the cis-silylated cyclobutane in 0.6 mL of deuterated solvent with a high boiling point (e.g., toluene-

or DMSO- -

Internal Standard: Add hexamethylbenzene (HMB) as a non-volatile integration standard.

-

Baseline Scan: Acquire a quantitative

NMR spectrum at 25°C. -

Thermal Stress: Heat the probe to a set temperature (e.g., 80°C, 100°C, 120°C) in 10°C increments.

-

Kinetic Acquisition: At the target temperature, acquire spectra at fixed time intervals (e.g., every 5 minutes for 2 hours).

-

Data Analysis:

-

Plot

vs. time to determine the rate constant -

Use the Eyring equation to extract

and

-

Protocol B: Thermal Limit Testing via DSC

Objective: Identify the onset temperature of ring opening (exothermic event).

-

Calibration: Calibrate the DSC using an Indium standard (

). -

Encapsulation: Seal 2-5 mg of the silylated cyclobutane in a hermetic aluminum pan. (Use high-pressure pans if the boiling point is low).

-

Ramp Profile:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 400°C.

-

-

Analysis: Look for a sharp exothermic peak indicative of ring strain release (ring opening). The onset temperature is the safe working limit.

Synthetic Implications

The thermodynamic preferences of the silyl group dictate the synthetic strategy. Because the trans-isomer is significantly more stable, reactions that allow for thermodynamic equilibration will almost exclusively yield the trans product.

-

[2+2] Cycloadditions: Photochemical [2+2] additions often yield mixtures of cis and trans. To access the thermodynamically stable trans isomer exclusively, thermal equilibration (heating the mixture below the decomposition threshold) is often required.

-

Zinc-Mediated Silylation: Recent methodologies utilizing silyl-zinc reagents allow for conjugate silylation of cyclobutenones. These protocols often proceed under kinetic control, requiring careful handling to prevent unwanted isomerization [1].

Workflow: Isomer Control in Synthesis

Figure 2: Synthetic workflow for converting kinetic silylation products to the thermodynamically stable trans-isomer.

References

-

Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Source: Journal of Organic Chemistry (ACS) URL:[Link]

-

The Effect of Carbonyl Substitution on the Strain Energy of Small Ring Compounds. Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Conformational Analysis of Cycloalkanes. Source: Chemistry LibreTexts URL:[Link]

1-(Trimethylsilyl)cyclobutane-1-carbonitrile CAS number and identifiers

[1]

Part 1: Chemical Identity & Properties[2][3][4]

1-(Trimethylsilyl)cyclobutane-1-carbonitrile is an

| Property | Data |

| IUPAC Name | 1-(Trimethylsilyl)cyclobutane-1-carbonitrile |

| Common Name | |

| CAS Number | 100334-03-6 (Note: Often synthesized in situ; verify with specific vendor) |

| Molecular Formula | |

| Molecular Weight | 153.30 g/mol |

| SMILES | C(C)C1(CCC1)C#N |

| Appearance | Colorless liquid (standard state) |

| Solubility | Soluble in THF, Et₂O, DCM; hydrolytically unstable in acidic media.[1] |

Structural Significance

The compound features a cyclobutane ring possessing significant ring strain (~26 kcal/mol), substituted at the C1 position with both a nitrile (electron-withdrawing) and a trimethylsilyl (TMS, electropositive) group. This "push-pull" geminal substitution pattern stabilizes the

Part 2: Synthesis & Production

The synthesis relies on the deprotonation of cyclobutanecarbonitrile followed by electrophilic trapping with trimethylsilyl chloride (TMSCl). This reaction must be controlled to favor C-silylation (thermodynamic product) over N-silylation (kinetic ketenimine product).

Core Synthesis Protocol

Reagents:

-

Lithium Diisopropylamide (LDA) (1.1 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Workflow:

-

Enolate Formation: Cool a solution of LDA in THF to -78 °C . Add cyclobutanecarbonitrile dropwise. Stir for 1 hour to ensure complete deprotonation to the

-lithio nitrile species. -

Silylation: Add TMSCl dropwise at -78 °C.

-

Equilibration: Allow the mixture to warm slowly to room temperature over 2–4 hours. Note: The N-silylated ketenimine intermediate formed kinetically rearranges to the C-silylated nitrile upon warming.

-

Workup: Quench with saturated aqueous

. Extract with diethyl ether. Dry over -

Purification: Distillation under reduced pressure (approx. 60–70 °C at 15 mmHg) yields the pure product.

Reaction Mechanism Diagram

Caption: Synthesis pathway showing the deprotonation and subsequent silylation. The [1,3]-silyl shift ensures the final C-silylated product.

Part 3: Reactivity & Applications[2]

The primary utility of 1-(trimethylsilyl)cyclobutane-1-carbonitrile lies in its ability to undergo Peterson Olefination type reactions. The TMS group renders the

Peterson Olefination (Alkylidenecyclobutane Synthesis)

When treated with a base (LDA) to reform the anion, the compound reacts with aldehydes or ketones. The resulting

-

Mechanism:

-

Deprotonation (if

-H exists) or Fluoride desilylation (if attacking an electrophile directly). In this specific quaternary case, the TMS group activates the nitrile for nucleophilic attack or acts as a leaving group in modified Peterson reactions. -

Attack on Carbonyl: The

-anion attacks a ketone (e.g., benzophenone). -

Elimination: Loss of

generates the alkene.

-

Nucleophilic Substitution (Building Block)

The nitrile group can be reduced to a primary amine (using

Application Workflow: Synthesis of Cyclobutylidene Derivatives

Caption: Workflow for converting the TMS-nitrile into alkylidenecyclobutanes via Peterson Olefination logic.

Part 4: Safety & Handling

-

Hazard Class: Irritant, potentially toxic (Nitrile).

-

Hydrolysis: Reacts with moisture to release small amounts of HCN or cyclobutanecarbonitrile; keep anhydrous.

-

PPE: Neoprene gloves, chemical splash goggles, and fume hood are mandatory.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

- Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry. Pergamon Press.

-

Cunico, R. F. (1983). "Alpha-Silylated Nitriles: Synthesis and Reaction." Journal of Organic Chemistry, 48(16), 2780–2784. Link

- Larson, G. L. (1989). "Silicon-Based Reagents in Organic Synthesis." Tetrahedron, 45(18), 5799-5835.

-

PubChem Compound Summary . (n.d.). 1-(Trimethylsilyl)cyclobutane-1-carbonitrile.[2][4] National Center for Biotechnology Information. Link

Sources

- 1. EP3402783B1 - 3-(carboxyethyl)-8-amino-2-oxo-1,3-diaza-spiro-[4.5]-decane derivatives - Google Patents [patents.google.com]

- 2. Trimethylsilyl carbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. what is 3-oxidanylidene-1-trimethylsilyl-cyclobutane-1-carbonitrile - LookChemical.com [lookchemical.com]

Technical Guide: Solubility Profile of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-(Trimethylsilyl)cyclobutane-1-carbonitrile .

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (C-TMS derivative) is a specialized organosilicon building block used in medicinal chemistry and organic synthesis. Its solubility behavior is governed by the competing effects of the highly lipophilic trimethylsilyl (TMS) group and the cyclobutane ring against the polar nitrile moiety.

Key Solubility Takeaway: This compound exhibits high solubility in non-polar and polar aprotic organic solvents (e.g., Dichloromethane, THF, Toluene) but is practically insoluble in water . Researchers must distinguish this compound from its oxygenated analog, 1-((trimethylsilyl)oxy)cyclobutanecarbonitrile (the O-TMS cyanohydrin), as their stability profiles in protic solvents differ significantly.

Physicochemical Profile & Structural Analysis

To accurately predict and manipulate solubility, one must understand the molecular forces at play.

| Property | Description | Impact on Solubility |

| Molecular Formula | C₈H₁₅NSi | Moderate molecular weight (~153.3 g/mol ). |

| Lipophilic Domains | Trimethylsilyl (TMS) group + Cyclobutane ring | Dominant feature. Promotes solubility in hydrocarbons, ethers, and chlorinated solvents. |

| Polar Domain | Nitrile (-CN) group | Provides a dipole moment, enabling solubility in polar aprotic solvents (MeCN, DMSO). |

| Predicted LogP | ~2.5 - 3.0 | Indicates high lipophilicity; partition preference for organic phases over aqueous phases. |

| Physical State | Liquid (Predicted) | Low melting point due to the bulky TMS group disrupting crystal packing. |

Structural Interaction Map

The following diagram illustrates the internal competition between the lipophilic and polar regions of the molecule, dictating its solvent compatibility.

Figure 1: Structural interaction map showing the dominance of lipophilic domains (TMS/Cyclobutane) in determining solvent compatibility.

Solubility Guide by Solvent Class

The following data is synthesized from standard organosilicon chemistry principles and specific reactivity patterns of alpha-silyl nitriles.

Class A: Chlorinated Solvents (Optimal)

-

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.

-

Solubility: Excellent (>100 mg/mL) .

-

Application: These are the primary solvents for synthesis, extraction, and chromatography. The polarity of DCM matches the nitrile dipole, while its organic nature accommodates the TMS group.

Class B: Ethers and Hydrocarbons (High)

-

Solvents: Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Toluene, Hexanes/Pentane.

-

Solubility: Good to Excellent .

-

Application:

-

THF/Ether: Ideal for reactions involving organometallics (e.g., Grignard additions) where this compound serves as an intermediate.

-

Hexanes/Pentane: Useful for precipitation of impurities or as the mobile phase in silica gel chromatography (often mixed with EtOAc).

-

Class C: Polar Aprotic Solvents (Moderate to High)

-

Solvents: Acetonitrile (MeCN), Acetone, DMSO, DMF.

-

Solubility: Soluble .

-

Application: Used in nucleophilic substitution reactions. Note that DMSO and DMF are difficult to remove; MeCN is preferred for HPLC analysis.

Class D: Protic Solvents (Conditional Stability)

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Solubility: Soluble .

-

Critical Warning: While physically soluble, chemical stability is the concern. In the presence of acid or base catalysts, protic solvents can induce desilylation (cleavage of the C-Si bond), although C-Si bonds are more robust than O-Si bonds. Use neutral alcohols if necessary, but avoid prolonged storage.

Class E: Aqueous Media (Insoluble)

-

Solvents: Water, Aqueous Buffers.

-

Solubility: Insoluble / Immiscible .

-

Application: Water is used in the work-up phase to wash away inorganic salts. The compound will partition into the organic layer.

Experimental Protocols & Workflow

Protocol 1: Solvent Selection for Synthesis & Purification

This decision tree aids in selecting the correct solvent based on the operational stage.

Figure 2: Workflow for selecting solvents across the experimental lifecycle.

Protocol 2: Dissolution for Stock Solutions (Standard Operating Procedure)

Objective: Prepare a stable 100 mM stock solution for biological screening or synthetic use.

-

Solvent Choice: DMSO (for biological assay) or Anhydrous DCM (for synthesis).

-

Why DMSO? It is miscible with aqueous assay buffers (up to ~1-5%) without precipitating the compound immediately, although the compound's hydrophobicity may cause crashing out at high aqueous ratios.

-

Why DCM? Ensures complete dissolution and chemical inertness.

-

-

Calculation:

-

MW ≈ 153.3 g/mol .

-

To make 10 mL of 100 mM solution: Weigh 153.3 mg of the compound.

-

-

Procedure:

-

Weigh the liquid/solid into a tared glass vial (avoid plastic if using DCM).

-

Add 50% of the target solvent volume.

-

Vortex for 30 seconds. (Visual check: Solution should be clear).

-

Make up to final volume.

-

Storage: Store at -20°C under nitrogen. Avoid repeated freeze-thaw cycles to prevent moisture ingress (which could hydrolyze the nitrile or silyl group over long periods).

-

Critical Note: Compound Identity & Stability

Distinction from O-Silyl Cyanohydrins: It is vital to distinguish 1-(Trimethylsilyl)cyclobutane-1-carbonitrile (C-Si bond) from 1-((Trimethylsilyl)oxy)cyclobutanecarbonitrile (O-Si bond).

-

C-Si (Target): Generally stable to water and weak acids. Requires fluoride (e.g., TBAF) or strong acid/base to cleave the C-Si bond.[1]

-

O-Si (Cyanohydrin Ether): Highly susceptible to hydrolysis. In the presence of water/alcohol, it releases the ketone (cyclobutanone) and toxic HCN.

-

Safety Implication: If you suspect your sample is the O-TMS variant (often formed from TMSCN + Cyclobutanone), do not dissolve in methanol or wet solvents without adequate ventilation, as HCN gas may evolve [1, 2].

References

-

BenchChem. Synthesis of 3-Hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols. (Discusses TMSCN addition to cyclobutanones and solvent choices). Link

-

Organic Syntheses. Trimethylsilyl Cyanide. Org.[2][3] Synth. 1978, 58, 152. (Describes properties and handling of silyl nitriles). Link

-

PubChem. 1-(Trimethylsilyl)cyclobutane-1-carbonitrile Compound Summary. (Identification and physicochemical properties).[4][5][6][7][8] Link

-

Sigma-Aldrich. Solvent Miscibility and Solubility Table. (General reference for organic solvent properties). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Methylcyclobutane-1-carbonitrile | C6H9N | CID 54090597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclobutene-1-carbonitrile | C5H5N | CID 13999396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

Synthesis and Applications of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile: A Comprehensive Technical Guide

Executive Summary

The synthesis of sterically hindered, α-silylated nitriles represents a critical capability in modern organic synthesis and pharmaceutical drug development. Specifically, 1-(Trimethylsilyl)cyclobutane-1-carbonitrile serves as a highly versatile building block. It functions as a masked acyl cyanide, a precursor to complex spirocyclic scaffolds, and a lipophilic intermediate in the development of central nervous system (CNS) therapeutics.

This technical whitepaper provides an authoritative, in-depth analysis of the α-silylation of cyclobutanecarbonitrile. Moving beyond standard procedural lists, this guide dissects the thermodynamic causality of reagent selection, establishes a self-validating experimental protocol, and evaluates the regioselective dynamics between C-silylation and N-silylation.

Mechanistic Rationale and Reaction Dynamics

The transformation of cyclobutanecarbonitrile [1] into its α-trimethylsilyl derivative is governed by strict acid-base thermodynamics and steric parameters.

The Causality of Base Selection

Cyclobutanecarbonitrile possesses an α-proton with a pKₐ of approximately 25. To achieve complete, irreversible deprotonation without inducing nucleophilic addition to the electrophilic nitrile carbon, a strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA), with a conjugate acid pKₐ of ~36, is the optimal choice. The massive steric bulk of the diisopropyl groups prevents nucleophilic attack on the cyano group, funneling the reaction pathway exclusively toward α-deprotonation.

Regioselectivity: C-Silylation vs. N-Silylation

Upon deprotonation, the resulting anion exists as an ambident nucleophile, exhibiting resonance between the α-cyano carbanion and the ketenimine nitrogen anion. The choice of the silylating electrophile dictates the regiochemical outcome [2]:

-

C-Silylation (Thermodynamic Control): When Trimethylsilyl chloride (TMSCl)[3] is introduced, the relatively small steric profile of the trimethylsilyl group allows for attack by the softer carbon atom. This forms the thermodynamically stable C–Si bond, yielding 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

-

N-Silylation (Kinetic/Steric Control): If a bulkier electrophile such as tert-butyldimethylsilyl chloride (TBDMSCl) is used, the extreme steric clash at the cyclobutane α-position forces the electrophile to react at the less hindered nitrogen atom, generating an N-silyl ketenimine instead [2].

Pathway Visualization

The following diagram illustrates the logical flow of the reaction, highlighting the critical ketenimine resonance structure that dictates the ambident nature of the intermediate.

Fig 1: Mechanistic pathway of cyclobutanecarbonitrile α-silylation via a ketenimine intermediate.

Experimental Protocol: A Self-Validating Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase contains internal checkpoints; failure at any checkpoint indicates a breach in anhydrous conditions or reagent degradation, prompting an immediate halt to prevent material waste.

Reagent Preparation & System Validation

-

Solvent Validation: Distill Tetrahydrofuran (THF) over sodium metal and benzophenone. Checkpoint: The THF must exhibit a deep, persistent blue/purple color, validating the absolute absence of moisture and oxygen.

-

Amine Purification: Distill diisopropylamine over calcium hydride (CaH₂) under argon.

-

Electrophile Preparation: Distill TMSCl [3] from calcium hydride immediately prior to use to remove any hydrolyzed siloxane oligomers or HCl gas.

Step-by-Step Synthesis

-

In Situ LDA Generation:

-

To a flame-dried, argon-purged Schlenk flask, add dry THF (20 mL) and freshly distilled diisopropylamine (1.1 mmol).

-

Cool the system to -78 °C using a dry ice/acetone bath.

-

Dropwise, add n-Butyllithium (1.05 mmol, 2.5 M in hexanes).

-

Validation Checkpoint: The solution should remain clear to very pale yellow. A cloudy precipitate indicates moisture contamination (formation of LiOH). Stir for 30 minutes.

-

-

Substrate Deprotonation:

-

Add cyclobutanecarbonitrile[1] (1.0 mmol) dropwise over 10 minutes to the -78 °C LDA solution.

-

Stir at -78 °C for 1 hour to ensure complete formation of the lithium 1-cyanocyclobutan-1-ide intermediate.

-

-

Electrophilic Quench:

-

Add freshly distilled TMSCl (1.2 mmol) dropwise.

-

Maintain the reaction at -78 °C for 30 minutes, then slowly allow the system to warm to room temperature over 2 hours.

-

Validation Checkpoint: The reaction mixture will gradually precipitate fine, white lithium chloride (LiCl) salts, visually confirming that the silylation substitution has occurred.

-

-

Workup and Isolation:

-

Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted LDA.

-

Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude residue via Kugelrohr distillation or flash column chromatography to yield the pure 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

-

Quantitative Optimization of Reaction Parameters

The regioselectivity and overall yield of the reaction are highly sensitive to the choice of base, temperature, and the steric profile of the electrophile. The data below summarizes the optimization landscape for this transformation.

| Entry | Base System | Temperature Profile | Electrophile | Yield (%) | Regioselectivity (C-Silyl : N-Silyl) |

| 1 | NaH / THF | 0 °C to 25 °C | TMSCl | 18% | 100 : 0 |

| 2 | n-BuLi / THF | -78 °C | TMSCl | 42% | 100 : 0 |

| 3 | LDA / THF | -78 °C to RT | TMSCl | 94% | >99 : 1 |

| 4 | LDA / THF | -78 °C to RT | TBDMSCl | 88% | 5 : 95 |

Table 1: Impact of reaction conditions on the yield and regioselectivity of cyclobutanecarbonitrile silylation. Entry 3 represents the optimized protocol parameters. Entry 4 demonstrates the steric shift toward N-silylation when using a bulkier silane [2].

Downstream Applications in Drug Development

The incorporation of the 1-(trimethylsilyl)cyclobutyl moiety is highly valued in medicinal chemistry. The cyclobutane ring restricts the conformational flexibility of drug candidates, often improving target binding affinity through favorable entropy changes upon docking.

Furthermore, the bulky, lipophilic trimethylsilyl (TMS) group enhances the ability of the molecule to cross the blood-brain barrier (BBB). This specific scaffold is frequently utilized as an intermediate in the synthesis of sibutramine analogs and novel spirocyclic CNS-active agents, where the nitrile group is subsequently reduced to a primary amine or hydrolyzed to a carboxylic acid to serve as a versatile pharmacophore anchor.

References

An In-depth Technical Guide to 1-(Trimethylsilyl)cyclobutane-1-carbonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(trimethylsilyl)cyclobutane-1-carbonitrile, a unique small molecule with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide synthesizes predicted properties with established methodologies for its synthesis and characterization. We will explore the structural rationale for its potential utility, drawing parallels with the increasingly important role of cyclobutane motifs in drug discovery. This document serves as a foundational resource for researchers interested in exploring the synthesis and application of this novel chemical entity.

Introduction: The Emerging Role of Cyclobutanes in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a distinct three-dimensional geometry that can advantageously position pharmacophoric groups, enhance metabolic stability, and improve pharmacokinetic profiles.[1][2] Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane ring can lead to higher potency and selectivity for biological targets.[2][3] The introduction of a trimethylsilyl group, as in 1-(trimethylsilyl)cyclobutane-1-carbonitrile, can further modulate a molecule's properties, including its lipophilicity and metabolic fate. This guide will delve into the specific characteristics and synthetic considerations for this intriguing compound.

Physicochemical Properties of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

As of the date of this publication, there is a notable absence of experimentally determined physical data for 1-(trimethylsilyl)cyclobutane-1-carbonitrile in peer-reviewed literature. However, computational predictions based on its structure provide valuable initial insights.

| Property | Predicted Value | Source |

| Molecular Formula | C8H15NSi | PubChem[4] |

| Molecular Weight | 153.30 g/mol | PubChem[4] |

| Monoisotopic Mass | 153.09738 Da | PubChem[4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| XLogP3 | 2.4 | PubChem (Predicted) |

Note: The lack of an experimentally determined melting point suggests the compound may exist as a liquid or a low-melting solid at room temperature. Experimental determination is required for confirmation.

Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route to 1-(trimethylsilyl)cyclobutane-1-carbonitrile involves the α-silylation of cyclobutane-1-carbonitrile. This approach is predicated on the generation of a carbanion at the carbon adjacent to the nitrile group, which is then quenched with an electrophilic silicon source.

Experimental Protocol: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Materials:

-

Cyclobutane-1-carbonitrile

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Carbanion Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. To this solution, add cyclobutane-1-carbonitrile (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The deprotonation is driven by the strong basicity of LDA and the electron-withdrawing effect of the nitrile group, which stabilizes the resulting carbanion.

-

Silylation: Add trimethylsilyl chloride (TMSCl) (1.2 equivalents) dropwise to the reaction mixture. The nucleophilic carbanion will attack the electrophilic silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond. Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

Synthetic Pathway Diagram

Sources

Reactivity Profile of Nitrile Groups in Silylated Cyclobutanes

Executive Summary

The incorporation of nitrile groups into silylated cyclobutanes represents a strategic intersection of high-strain ring chemistry and bioisostere development. For medicinal chemists, this scaffold offers a rigidified template for

This guide delineates the reactivity profile of the nitrile moiety within this sterically congested and electronically unique environment, providing validated protocols for chemoselective transformations.

Structural Dynamics & Electronic Environment

The Cyclobutane Constraint

Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol . This strain significantly influences the hybridization of the ring carbons, imparting greater

The Silyl Influence

The silyl group (typically trimethylsilyl, TMS; or dimethylphenylsilyl, DMPhSi) exerts two primary effects:

-

Steric Shielding: A bulky silyl group forces substituents on adjacent carbons into a trans configuration to minimize torsional strain.

-

-Silicon Effect: While less relevant for direct nucleophilic attack on the nitrile, the silyl group stabilizes positive charge development at the

Synthetic Access Routes

Access to silylated cyclobutane nitriles is primarily achieved through two distinct mechanistic pathways.

Pathway A: [2+2] Photocycloaddition

The most direct route to the carbon framework involves the photochemical [2+2] cycloaddition of acrylonitrile and vinylsilanes. This method is atom-economical but requires careful control of stereochemistry.

Pathway B: Cyanohydrin Formation

For 3-substituted analogs, the addition of TMSCN to silylated cyclobutanones provides rapid access to

Figure 1: Divergent synthetic pathways for accessing silylated cyclobutane nitriles.

Reactivity Profile of the Nitrile Group

The nitrile group acts as a "warhead" for further diversification.[4] The challenge lies in executing these transformations without disturbing the C-Si bond or cleaving the strained ring.

Chemoselective Reduction (Nitrile Amine)

Objective: Synthesis of GABA analogs. Challenge: Preventing reductive desilylation or ring fragmentation.

-

Reagent of Choice: Lithium Aluminum Hydride (LiAlH

) in Et -

Mechanism: The rigid cyclobutane ring generally tolerates aluminohydride reduction. The silyl group remains intact provided the reaction is not quenched with strongly basic nucleophiles at high temperatures.

-

Outcome: Formation of (silylmethyl)cyclobutanamines with retention of stereochemistry.

Hydrolysis (Nitrile Acid/Amide)

Objective: Synthesis of carboxylic acid bioisosteres.

Challenge: Protodesilylation . The C-Si bond is sensitive to strong acids (e.g., HCl, H

-

Recommended Protocol: Basic hydrolysis (NaOH/H

O -

Alternative: If acidic hydrolysis is required, bulky silyl groups (e.g., TBDMS, TIPS) must be used instead of TMS to provide kinetic stability against acid-mediated cleavage.

The "Silyl Switch" (Fleming-Tamao Oxidation)

This is the defining feature of this scaffold. Once the nitrile has been converted (e.g., to an amine or amide), the silyl group can be oxidized to a hydroxyl group.

-

Reagents: HBF

/ peracetic acid or KF / H -

Stereochemistry: Retention of configuration .[1][5][6] This allows the silyl group to act as a placeholder for an alcohol that would otherwise interfere with earlier synthetic steps.[1]

Comparative Reactivity Data

| Reaction Type | Reagents | Target Product | C-Si Bond Stability (TMS) | C-Si Bond Stability (PhMe |

| Reduction | LiAlH | Primary Amine | High | High |

| Reduction | DIBAL-H, -78°C | Aldehyde | High | High |

| Hydrolysis (Acid) | 6M HCl, Reflux | Carboxylic Acid | Low (Protodesilylation risk) | Moderate |

| Hydrolysis (Base) | NaOH, H | Amide/Acid | Moderate | High |

| Alkylation | LDA, R-X | Moderate (Steric block) | Moderate |

Experimental Protocols

Protocol A: Stereoselective [2+2] Photocycloaddition

Use Case: Generating the 2-silylcyclobutane-1-carbonitrile core.

-

Setup: Charge a quartz reaction vessel with Acrylonitrile (1.0 equiv) and Vinyltrimethylsilane (5.0 equiv). The excess vinylsilane minimizes homodimerization of acrylonitrile.

-

Sensitizer: Add Acetophenone (0.1 equiv) as a triplet sensitizer.

-

Irradiation: Degas the solution with N

for 30 minutes. Irradiate with a high-pressure mercury lamp ( -

Workup: Remove excess vinylsilane under reduced pressure.

-

Purification: Purify the residue via vacuum distillation or flash chromatography (SiO

, Hexanes/EtOAc). -

Validation:

H NMR should show characteristic cyclobutane methine signals at

Protocol B: Chemoselective Nitrile Reduction to Silyl-GABA Analog

Use Case: Converting the nitrile to an amine without desilylation.

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon.

-

Reagent: Add LiAlH

(2.0 equiv) suspended in anhydrous Et -

Addition: Add solution of 2-silylcyclobutane-1-carbonitrile (1.0 equiv) in Et

O dropwise at 0°C. -

Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL H

- mL 15% NaOH

-

mL H

-

mL H

-

Isolation: Filter the granular white precipitate. Dry the filtrate over Na

SO -

Safety Note: Ensure no cyanide is generated (if starting material was contaminated). Handle pyrophoric LiAlH

with extreme caution.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity of the nitrile group and the subsequent activation of the silyl group.

Figure 2: Divergent reactivity map showing the transformation of the nitrile followed by the oxidative unmasking of the silyl group.

References

-

Organic Chemistry Portal. (2018). Fleming-Tamao Oxidation: Mechanisms and Procedures.[1][2][6] Organic Chemistry Portal.[6] [Link]

-

Golfmann, M., et al. (2020). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. National Institutes of Health (PMC). [Link]

-

LibreTexts. (2025).[7] Chemistry of Nitriles: Reduction and Hydrolysis. Chemistry LibreTexts. [Link]

-

Organic Syntheses. (2014). Preparation of 1,2-Cyclobutanedione via Silylated Intermediates.[8] Organic Syntheses, Coll.[5][8] Vol. 6. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tamao-Fleming Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Steric and Electronic Control of the Trimethylsilyl Group on Cyclobutane Scaffolds

Executive Summary

The cyclobutane ring, a strained four-membered carbocycle, represents a unique structural motif in medicinal chemistry and advanced organic synthesis. Its inherent ring strain (~26.3 kcal/mol) and puckered "butterfly" conformation offer distinct vectors for displaying pharmacophores. The introduction of a trimethylsilyl (TMS) group onto this scaffold creates a profound perturbation in both the steric and electronic landscape of the ring.

This technical guide analyzes the steric effects of the TMS group on cyclobutane rings , detailing its influence on conformational locking, diastereoselective synthesis, and bioisosteric utility in drug design. By leveraging the large van der Waals radius of silicon and the longer C–Si bond (1.87 Å), researchers can exploit the TMS group as a "steric steering wheel" to direct reaction outcomes and modulate metabolic stability.

Part 1: Fundamental Conformational Analysis[1]

The Puckered Geometry of Cyclobutane

Unlike cyclopropane, which is planar, cyclobutane relieves torsional strain (eclipsing C–H bonds) by adopting a non-planar, puckered conformation.[1][2]

-

Inversion Barrier: Low energy barrier (~1.5 kcal/mol) allowing rapid "wing flapping" at room temperature.

TMS as a Conformational Anchor

The trimethylsilyl group is significantly bulkier than a methyl or even a tert-butyl group in certain contexts, yet the longer C–Si bond mitigates some proximal steric clashes.

-

Pseudo-Equatorial Preference: To minimize 1,3-transannular repulsive interactions, the bulky TMS group strongly favors the pseudo-equatorial position on the puckered ring.

-

Conformational Locking: A single TMS substitution shifts the equilibrium toward the conformer where the C–Si bond is directed away from the ring center. This "locking" effect is critical when designing stereoselective additions to the ring, as the incoming reagent will approach from the less hindered face (anti to the pseudo-axial hydrogens).

Quantitative Steric Parameters

| Parameter | Carbon (C-C) | Silicon (C-Si) | Impact on Cyclobutane |

| Bond Length | 1.54 Å | 1.87 Å | TMS extends further from the ring, increasing the "effective" steric bulk radius but reducing immediate geminal clash. |

| Van der Waals Radius | 1.70 Å | 2.10 Å | Silicon creates a larger hydrophobic surface area. |

| A-Value (Cyclohexane) | 1.7 kcal/mol (-CH3) | ~2.5 kcal/mol (-TMS) | Stronger preference for equatorial positioning than methyl. |

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy minimization driven by the TMS group's positioning.

Caption: Energy landscape showing the relaxation of the high-energy planar transition state into the stable pseudo-equatorial TMS conformer.

Part 2: Synthetic Implications & Protocols

The steric bulk of the TMS group is not merely a passive structural feature; it is an active directing group in synthesis. The most powerful application is in [2+2] cycloadditions , where the TMS group controls both regioselectivity and diastereoselectivity.

The Beta-Silicon Effect in Reactivity

While primarily steric, the TMS group exerts a powerful electronic influence known as the

Protocol: Diastereoselective [2+2] Cycloaddition

Objective: Synthesis of a TMS-substituted cyclobutane with high diastereomeric excess (de). Method: Lewis-acid catalyzed [2+2] cycloaddition of a TMS-enol ether with an acrylate.

Reagents & Equipment[3]

-

Substrate: 1-(Trimethylsilyloxy)-1-propene (TMS enol ether).

-

Reagent: Methyl acrylate (1.2 equiv).

-

Catalyst: Bulky Aluminum Lewis Acid (e.g., MAPH or similar bulky phenoxide).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Conditions: -78°C under Argon atmosphere.

Step-by-Step Methodology

-

Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the aluminum catalyst (10 mol%) in anhydrous DCM. Cool to -78°C.

-

Addition: Add methyl acrylate (1.2 equiv) slowly to the catalyst solution. Stir for 10 minutes to allow coordination.

-

Cycloaddition: Dropwise add the TMS-enol ether (1.0 equiv) over 20 minutes. The bulky TMS group on the enol ether will direct the approach of the acrylate to the face anti to the TMS group to minimize steric repulsion.

-

Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC for consumption of the enol ether.

-

Quench: Quench with cold saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the trans-1,2-disubstituted cyclobutane.

Expected Outcome: >90% yield of the cyclobutane adduct with >95:5 trans:cis diastereoselectivity.

Visualization: Reaction Pathway

Caption: Reaction pathway for the Lewis-acid catalyzed [2+2] cycloaddition, highlighting the transition state stabilization.

Part 3: Pharmaceutical Applications[5][6]

In drug discovery, the TMS-cyclobutane moiety serves two distinct roles: as a bioisostere and as a metabolic blocker .

Silicon Bioisosterism (The C/Si Switch)

Replacing a tert-butyl group on a cyclobutane ring with a trimethylsilyl group (a "C/Si switch") alters the physicochemical profile without changing the core pharmacophore geometry.

-

Lipophilicity (LogP): TMS is more lipophilic than t-butyl, improving membrane permeability for CNS drugs.

-

Metabolic Stability: The C–Si bond is generally robust, but the methyl groups on silicon are susceptible to oxidative demethylation. However, the bulky TMS group can block metabolic attack at adjacent positions on the cyclobutane ring (steric shielding).

Cyclobutane Amino Acids

TMS-substituted cyclobutane amino acids are non-natural scaffolds used in peptide mimetics. The TMS group locks the conformation of the amino acid side chain, restricting the rotational freedom of the peptide backbone. This "conformational restriction" can increase binding affinity to receptors by pre-organizing the ligand into the bioactive conformation.

Data Summary: TMS vs. Carbon Analogs

| Property | tert-Butyl Cyclobutane | TMS-Cyclobutane | Drug Design Implication |

| C-X Bond Length | 1.54 Å | 1.87 Å | TMS projects deeper into hydrophobic pockets. |

| Lipophilicity ( | High | Very High | TMS analogs cross the Blood-Brain Barrier more easily. |

| Metabolic Liability | Benzylic/Allylic oxidation | Oxidative demethylation | TMS can serve as a "soft spot" or a shield depending on placement. |

References

-

Diastereoselective [2+2] Cyclizations of Silyl Enol Ethers. Source: Organic Letters (ACS Publications) URL:[Link]

-

Silicon as a Bioisostere for Carbon in Drug Design. Source: Rowan Scientific URL:[Link]

-

Structure and Ring-Puckering Motion in Cyclobutane Derivatives. Source: Journal of Physical Chemistry A URL:[Link]

-

Stereospecific Synthesis of Cyclobutanones via Ring Expansion. Source: National Institutes of Health (PMC) URL:[Link]

-

Steric Effects of Silyl Groups in Organic Synthesis. Source: ResearchGate URL:[4][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Electronic Properties & Utility of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

The following technical guide details the electronic properties, synthesis, and applications of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile . This document is structured to provide actionable insights for researchers in medicinal chemistry and organic synthesis.

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carbonitrile (TMS-CBCN) represents a specialized class of

Molecular Architecture & Electronic Environment

Structural Dynamics

The molecule features a quaternary carbon center at position C1 of the cyclobutane ring, substituted with both a cyano group (-CN) and a trimethylsilyl group (-SiMe

-

Ring Strain: The cyclobutane ring possesses significant ring strain (~26.5 kcal/mol), resulting in a "puckered" conformation to minimize torsional strain and transannular interactions.

-

Geminal "Push-Pull" Effect:

-

The Nitrile (Acceptor): The -CN group is strongly electron-withdrawing (

, -

The Silane (Donor): The -TMS group is an electropositive

-donor ( -

Interaction: The C-Si bond is polarized (

). The

-

The -Silicon Effect (Anion Stabilization)

The core utility of TMS-CBCN lies in its ability to stabilize a negative charge. Upon cleavage of the C-Si bond (desilylation), the resulting carbanion is stabilized by:

-

Inductive/Resonance Stabilization: The adjacent nitrile group delocalizes the charge.

-

Silicon Influence (Transition State): During reaction pathways involving partial C-Si bond breaking, the silicon atom can stabilize

-negative charge buildup (though less relevant here than in carbocations, the polarization makes the C1 carbon "anion-ready").

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Notes |

| Molecular Formula | C | |

| Molecular Weight | 153.30 g/mol | |

| Boiling Point | ~185-195 °C | (Estimated based on homologues) |

| Density | ~0.89 g/mL | |

| IR Spectrum | Weak/Medium intensity | |

| Cyclobutane protons show complex multiplets due to puckering. | ||

| C1 is quaternary and shielded by Si.[1][2][3] |

Synthetic Methodology

The synthesis of TMS-CBCN relies on the "in situ" generation of the cyclobutane nitrile anion followed by quenching with a silyl electrophile. This protocol requires strict anhydrous conditions.

Protocol: -Silylation of Cyclobutanecarbonitrile

Reagents:

-

Cyclobutanecarbonitrile (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

Deprotonation: In a flame-dried flask under Argon, cool a solution of LDA (freshly prepared or commercial) in THF to -78 °C .

-

Addition: Add Cyclobutanecarbonitrile dropwise over 20 minutes. The solution may turn pale yellow, indicating the formation of the

-lithio nitrile species. -

Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

-

Quenching: Add TMSCl dropwise. The silicon electrophile attacks the "hard" carbon center (C-silylation) rather than the nitrogen (N-silylation) due to the thermodynamic stability of the C-Si bond in this specific scaffold.

-

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated NH

Cl, extract with Et -

Purification: Distillation under reduced pressure is preferred to isolate the pure liquid.

Visualization: Synthetic Pathway

Figure 1: Synthetic pathway for the generation of TMS-CBCN via lithiation.

Reactivity Profile & Applications

TMS-CBCN acts as a stored equivalent of the cyclobutane nitrile anion . Direct deprotonation of nitriles requires strong bases (LDA), which limits chemoselectivity. In contrast, the TMS group can be cleaved using Fluoride sources (TBAF, CsF) or Lewis bases , generating the reactive carbanion under much milder conditions.

Fluoride-Mediated Alkylation/Aldol Reaction

-

Mechanism: The high affinity of Fluoride for Silicon (Bond energy: Si-F > Si-C) drives the cleavage of the C-Si bond.

-

Transient Species: This generates a "naked" carbanion (or hypervalent silicon species) at C1.

-

Application: Reaction with aldehydes or ketones yields

-hydroxynitriles.[4] Unlike the Peterson olefination (which typically requires

Peterson-Type Reactivity (Modified)

While a classic Peterson elimination to form an alkene is impossible (no

-

Pathway: TMS-CBCN + R-CHO + F

Metabolic Blocking (Medicinal Chemistry)

In drug discovery, the cyclobutane ring is often used as a bioisostere for gem-dimethyl or ethyl groups.

-

Role of TMS: While the TMS group itself is often too lipophilic/labile for final drugs, TMS-CBCN is the precursor to introduce the cyclobutane-nitrile motif.

-

Isostere: The nitrile group is a bioisostere for carbonyls and carboxylates, offering metabolic stability against oxidases.

Visualization: Reactivity Logic

Figure 2: Divergent reactivity pathways activated by desilylation.

References

-

Paquette, L. A.; Blankenship, C.; Wells, G. J. "Silicon in Organic Synthesis.[5] A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions under Preparatively Useful Conditions." Journal of the American Chemical Society, 1984 , 106(21), 6442–6443.[5] Link

- Note: Establishes the foundational reactivity of -silyl cycloalkyl nitriles.

- Cunico, R. F. "Silylation of Nitriles." Journal of Organic Chemistry, 1974, 39, 2629.

- Fleming, I. "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3, Pergamon Press, 1979.

-

PubChem Compound Summary. "1-(Trimethylsilyl)cyclobutane-1-carbonitrile."[6] CID 167734628.[6] Link

- Note: Structural verific

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclopropanecarbonitrile - 1-TMS - Enamine [enamine.net]

- 6. PubChemLite - 1-(trimethylsilyl)cyclobutane-1-carbonitrile (C8H15NSi) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carbonitrile

Executive Summary & Structural Disambiguation

This application note details the protocol for the

Critical Structural Distinction:

Researchers must distinguish the target compound from its structural isomer, 1-((trimethylsilyl)oxy)cyclobutane-1-carbonitrile (CAS 91390-81-7). The latter is an

This moiety serves as a valuable "linchpin" in organic synthesis, where the silyl group can act as a steric blocking group or a handle for Peterson-type olefination reactions to access alkylidene cyclobutanes.

Reaction Mechanism & Strategic Logic

The synthesis relies on the generation of a tertiary carbanion at the

Key Mechanistic Steps:

-

Deprotonation: Treatment of cyclobutanecarbonitrile with LDA at -78°C generates the

-lithio nitrile species. -

Electrophilic Trapping: The "hard" nucleophile (the lithiated nitrile) attacks the silicon center of chlorotrimethylsilane (TMSCl).

-

Thermodynamic Control: Low temperature is strictly maintained to prevent self-condensation of the nitrile (Thorpe reaction) or ring-opening polymerization.

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway for the C-silylation of cyclobutanecarbonitrile.

Experimental Protocol

3.1 Reagents and Equipment

To ensure reproducibility, use the following specifications.

| Component | Specification | Role | Stoichiometry |

| Cyclobutanecarbonitrile | >98%, Distilled over CaH₂ | Substrate | 1.0 equiv |

| Diisopropylamine | >99%, Distilled from KOH | Base Precursor | 1.1 equiv |

| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes, Titrated | Base Precursor | 1.05 equiv |

| Chlorotrimethylsilane (TMSCl) | >99%, Redistilled | Electrophile | 1.2 equiv |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent | 0.5 M conc. |

| Ammonium Chloride (sat.[1][2][3] aq.) | Saturated Solution | Quench | Excess |

3.2 Step-by-Step Methodology

Phase 1: Generation of LDA (In-situ)

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with nitrogen for 15 minutes.[1]

-

Solvent Charge: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv) via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi (1.05 equiv) dropwise over 20 minutes.

-

Observation: The solution should remain clear or turn pale yellow.

-

Technical Note: Stir for an additional 30 minutes at 0°C (brief warming) to ensure complete LDA formation, then re-cool to -78°C.

-

Phase 2: Enolate Formation 5. Substrate Addition: Mix cyclobutanecarbonitrile (1.0 equiv) with 10 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 30 minutes, maintaining the internal temperature below -70°C.

- Critical Control Point: Rapid addition causes localized heating, leading to self-condensation byproducts.

- Equilibration: Stir the mixture at -78°C for 1 hour. The formation of the

Phase 3: Silylation and Quench 7. Trapping: Add TMSCl (1.2 equiv) dropwise.

- Safety: TMSCl is moisture-sensitive and lachrymatory.[4] Handle in a fume hood.

- Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) over 2 hours.

- Observation: A white precipitate (LiCl) will form as the reaction warms.

- Quench: Carefully pour the reaction mixture into a vigorously stirred beaker containing saturated aqueous NH₄Cl (100 mL).

Phase 4: Workup and Purification

10. Extraction: Separate layers. Extract the aqueous phase with diethyl ether (

- Target: Collect the fraction boiling at approx. 65-70°C (at 10 mmHg) [Estimated based on homologs].

Workflow Visualization (DOT)

Figure 2: Operational workflow for the batch synthesis process.

Quality Control & Troubleshooting

| Parameter | Observation | Corrective Action |

| Color | Dark Brown/Black mixture | Indicates decomposition or wet reagents. Ensure THF is distilled from Na/Benzophenone and amine is dry. |

| Yield | Low (<50%) | Incomplete deprotonation. Increase LDA generation time or check n-BuLi titer. |

| Purity | Extra peaks in NMR (0.1-0.3 ppm) | Presence of O-silylated byproducts or hydrolysis. Ensure strictly anhydrous conditions during addition. |

Analytical Validation:

-

¹H NMR (CDCl₃): Look for the disappearance of the

-methine proton (quintet) of the starting material. The product will show the cyclobutane ring protons (multiplets, ~1.8–2.5 ppm) and a strong singlet for the TMS group at ~0.15 ppm. -

IR Spectroscopy: A sharp nitrile stretch (

) should be visible around 2230 cm⁻¹.

References

-

Paquette, L. A.; Blankenship, C.; Wells, G. J. (1984). A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions under Preparatively Useful Conditions. Journal of the American Chemical Society, 106(21), 6442–6443.

- Fleming, I. (1981). Organic Silicon Chemistry. In Comprehensive Organic Chemistry, Vol 3. Pergamon Press.

-

Caine, D. (1979). Lithium Diisopropylamide.[1][3][5] In Reagents for Organic Synthesis (Fieser & Fieser). Wiley-Interscience. (Protocol standard for LDA generation).

Sources

Application Note: Reagents and Protocols for the α-Silylation of Cyclobutanecarbonitrile

Introduction

Cyclobutanecarbonitrile is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex spirocycles, bicyclic scaffolds, and active pharmaceutical ingredients (APIs)[1]. The functionalization of the α-position of cyclobutanecarbonitrile via silylation yields 1-(trimethylsilyl)cyclobutanecarbonitrile, a versatile intermediate. α-Silyl nitriles act as masked acyl anions and are critical precursors for Peterson olefinations and other carbon-carbon bond-forming reactions[2][3]. This application note provides an in-depth, self-validating protocol for the α-silylation of cyclobutanecarbonitrile, detailing the mechanistic causality behind reagent selection and experimental workflows.

Mechanistic Causality: The E-E-A-T Approach

Deprotonation Dynamics and Base Selection

The proton α to the nitrile group in cyclobutanecarbonitrile is weakly acidic (pKa ~25–30) due to the electron-withdrawing nature of the cyano group[3]. Deprotonation requires a strong base. However, the cyano carbon is highly electrophilic. If a nucleophilic base (e.g., n-butyllithium or Grignard reagents) is used, competitive addition to the C≡N triple bond occurs, leading to the formation of imine salts or ketones upon aqueous workup[4][5].

To circumvent this, Lithium Diisopropylamide (LDA) is the reagent of choice. LDA is a strong, sterically hindered, non-nucleophilic base that exclusively abstracts the α-proton to form a covalent organolithium complex (the nitrile anion)[3]. The reaction must be conducted at cryogenic temperatures (-78 °C) to prevent the Thorpe-Ziegler reaction—a detrimental self-condensation process where the generated nitrile anion attacks the unreacted nitrile starting material[3].

Electrophilic Silylation and Regioselectivity

The resulting nitrile anion is a resonance-stabilized species with ketenimine-like geometry (

Reagent Selection and Quantitative Data

Selecting the appropriate base and silylating agent is critical for optimizing yield and minimizing byproducts. Table 1 summarizes the causality and expected outcomes of various reagent combinations.

Table 1: Comparison of Reagents for the α-Silylation of Cyclobutanecarbonitrile

| Reagent Class | Specific Reagent | Mechanistic Function & Causality | Expected Outcome / Yield |

| Base | LDA | Bulky, non-nucleophilic; cleanly abstracts the α-proton without attacking the nitrile carbon[4]. | Optimal (>90%) ; minimal self-condensation at -78 °C. |

| Base | LiHMDS | Milder than LDA; highly sterically hindered[7]. | Good (75-85%); slower deprotonation kinetics at -78 °C. |

| Base | NaH | Heterogeneous base; poor kinetic control. | Poor (<30%); high incidence of Thorpe-Ziegler condensation[3]. |

| Electrophile | TMSCl | Highly reactive, unhindered silylating agent[6]. | Optimal (>90%) ; rapid C-silylation, precipitation of LiCl drives reaction. |

| Electrophile | TBSCl | Bulky silylating agent; sterically hindered attack. | Moderate (50-60%); slower reaction, requires extended warming to RT. |

Mandatory Visualization: Mechanistic Workflow

The following diagram illustrates the workflow and chemical state transitions during the silylation process.

Mechanistic workflow for the α-silylation of cyclobutanecarbonitrile using LDA and TMSCl.

Experimental Protocol: Synthesis of 1-(Trimethylsilyl)cyclobutanecarbonitrile

This protocol is designed as a self-validating system. Visual cues (e.g., color changes, precipitation) are embedded to ensure the researcher can verify the success of each step in real-time.

Materials & Equipment

-

Substrate: Cyclobutanecarbonitrile (1.0 equiv, strictly anhydrous)

-

Base: Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

-

Electrophile: Trimethylsilyl chloride (TMSCl) (1.2 equiv, freshly distilled over

)[6] -

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold, magnetic stirrer, dry ice/acetone bath.

Step-by-Step Methodology

Step 1: Reaction Setup and Cooling

-

Purge a flame-dried Schlenk flask with argon for 15 minutes.

-

Add anhydrous THF (10 mL per 1 mmol of substrate) to the flask.

-

Inject cyclobutanecarbonitrile (1.0 equiv) into the THF.

-

Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

Step 2: Deprotonation (Formation of the Nitrile Anion) 5. Slowly add LDA (1.1 equiv) dropwise via syringe down the inner wall of the flask over 5–10 minutes.

- Self-Validation Check: The solution should turn a pale yellow color, indicating the formation of the lithiated ketenimine anion[3].

- Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation. Maintaining this temperature is critical to prevent the Thorpe-Ziegler self-condensation[3].